

Long-Term Stability of Y6-Based Organic Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BTPTT-4F**

Cat. No.: **B8196175**

[Get Quote](#)

The advent of the non-fullerene acceptor Y6 has marked a significant milestone in the field of organic photovoltaics (OPVs), pushing power conversion efficiencies (PCEs) to unprecedented levels. However, for the commercial viability of any photovoltaic technology, long-term operational stability is as crucial as initial efficiency. This guide provides a comparative analysis of the long-term stability of Y6-based devices against other common acceptor types, supported by experimental data. We delve into the degradation mechanisms and outline standardized testing protocols to offer a comprehensive overview for researchers, scientists, and professionals in drug development who utilize light-sensitive compounds and require stable energy sources for their experimental setups.

Performance Under Stress: A Comparative Analysis

The stability of organic solar cells is typically evaluated under various stress conditions, including prolonged exposure to light (photostability), elevated temperatures (thermal stability), and ambient environmental factors. The following tables summarize the performance of Y6-based devices in comparison to other non-fullerene acceptors (NFAs) and fullerene-based acceptors.

Table 1: Photostability Comparison of Selected Organic Solar Cell Active Layers

Donor:Acceptor or Blend	Initial PCE (%)	Stress Conditions (ISOS-L-1/2)	T80 Lifetime (hours)	Key Observations
PM6:Y6	~15.7	1 sun, N ₂ atmosphere	Varies significantly with encapsulation and interlayers	Initial rapid "burn-in" degradation is often observed, followed by a slower decay. [1] [2]
PM6:ITIC	~11-12	1 sun, N ₂ atmosphere	Generally lower than Y6-based devices	The side-chains on the ITIC molecule play a significant role in its photostability.
PBDTS-TDZ:ITIC	~12.3	1 sun, N ₂ atmosphere	-	Higher Voc of 1.10 eV was achieved. [3]
PTB7-Th:PC ₇₁ BM	~9-10	1 sun, ambient air	Can lose over 30% of initial PCE in a few hours without encapsulation. [2]	Highly susceptible to photo-oxidation in the presence of oxygen and water. [2]

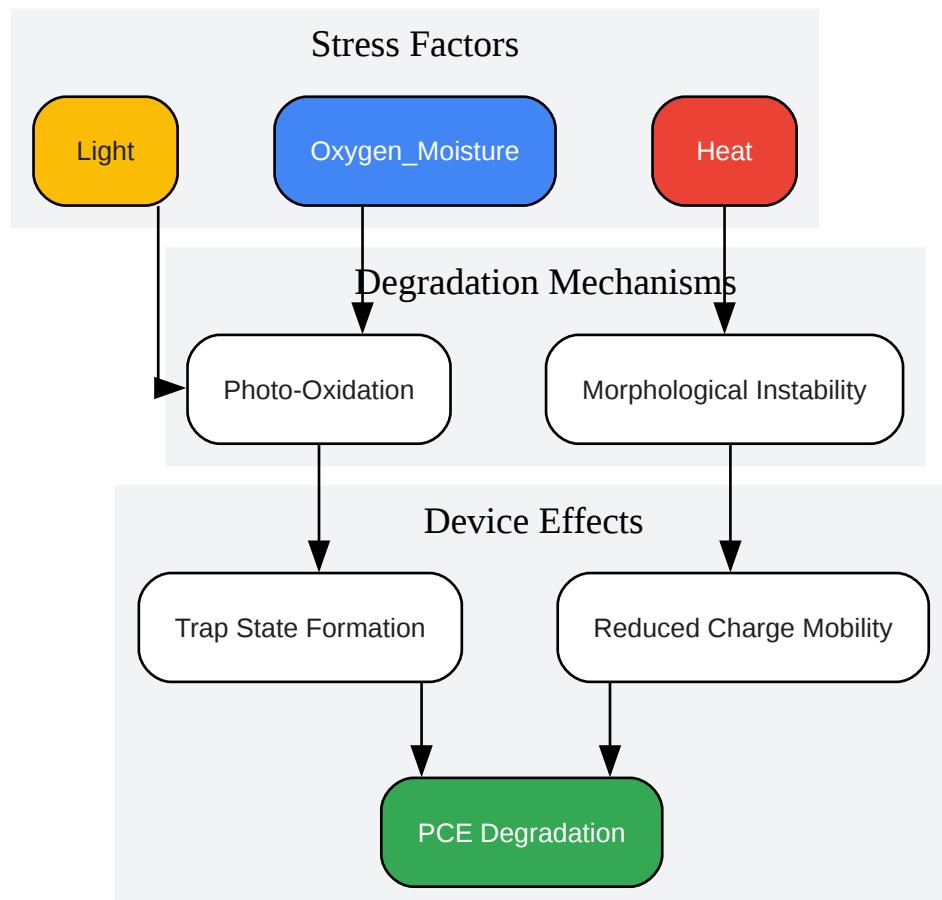
Note: T80 denotes the time it takes for the PCE to decrease to 80% of its initial value. The stability of devices is highly dependent on the specific device architecture, encapsulation, and interlayer materials used.

Table 2: Thermal Stability Comparison of PM6:Y6 Under Different Annealing Conditions

Annealing Temperature (°C)	Duration (hours)	Normalized PCE Retention (%)	Key Morphological Changes
85	>5000 (with encapsulation)	~91.2	Encapsulation is critical to prevent thermally induced degradation.[4]
120	200	Varies with polymer properties	Molecular weight and polydispersity of the donor polymer influence thermal stability.[5]
150	800	Maintained efficiency with additive	A polymer acceptor additive can enhance thermal stability.[6]

Understanding the Degradation Pathways

The degradation of Y6-based organic solar cells is a complex process involving multiple pathways. The primary mechanisms include photodegradation and thermal degradation, which can lead to both chemical and morphological changes in the active layer.


Photodegradation

Under illumination, especially in the presence of oxygen and moisture, the active layer components can undergo photo-oxidation. For the PM6:Y6 system, studies have shown that the donor polymer PM6 can be susceptible to photodegradation.[1] Furthermore, UV light has been identified as a major contributor to the photo-degradation process in organic solar cells.[2]

Thermal Degradation

At elevated temperatures, morphological changes such as acceptor aggregation and phase separation can occur within the bulk heterojunction.[5] These changes can disrupt the finely tuned nanoscale morphology required for efficient exciton dissociation and charge transport, leading to a decrease in device performance.

Below is a simplified representation of the key degradation pathways in a Y6-based organic solar cell.

[Click to download full resolution via product page](#)

Simplified degradation pathways in Y6-based OSCs.

Experimental Protocols for Stability Testing

To ensure the reproducibility and comparability of stability data across different laboratories, standardized testing protocols are essential. The International Summit on Organic Photovoltaic Stability (ISOS) has established a set of guidelines for this purpose.^[7]

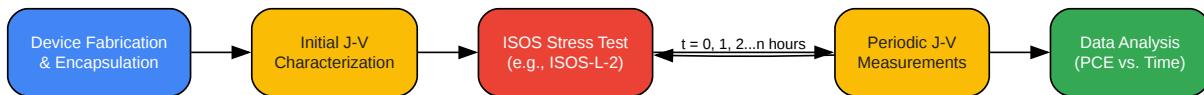
ISOS-L: Light Soaking

This protocol assesses the intrinsic photostability of the device.

- ISOS-L-1 (Screening Test): The device is exposed to continuous illumination (typically 1 sun, AM1.5G spectrum) in an inert atmosphere (e.g., nitrogen). The temperature is maintained at a constant, moderate level (e.g., 25 °C).
- ISOS-L-2 (Accelerated Test): Similar to ISOS-L-1, but at an elevated temperature (e.g., 65 °C or 85 °C) to accelerate degradation.

ISOS-D: Dark Storage

This protocol evaluates the shelf-life and thermal stability of the device in the absence of light.


- ISOS-D-1 (Shelf Life): The device is stored in the dark in an inert atmosphere at room temperature.
- ISOS-D-2 (Thermal Stability): The device is stored in the dark in an inert atmosphere at an elevated temperature (e.g., 85 °C).^[4]

ISOS-O: Outdoor Testing

This protocol is designed to evaluate the device stability under real-world conditions.

- ISOS-O-1: The device is exposed to outdoor weather conditions, and its performance is monitored over an extended period.^[8]

The workflow for a typical stability test is illustrated below.

[Click to download full resolution via product page](#)

Workflow for long-term stability testing of organic solar cells.

Conclusion

Y6-based organic solar cells have demonstrated remarkable power conversion efficiencies. However, their long-term stability remains a critical area of research. While intrinsically more

stable than many earlier generation fullerene-based devices, they are still susceptible to photodegradation and thermal stress. Understanding the degradation mechanisms is key to developing mitigation strategies, such as the use of robust encapsulation, optimized interlayer materials, and novel additives to the active layer. By adhering to standardized testing protocols like the ISOS guidelines, the research community can generate comparable and reliable data, accelerating the development of commercially viable and long-lasting organic solar cell technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. Progress in Stability of Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One more step towards better stability of non-fullerene organic solar cells: advances, challenges, future perspectives, and the Era of artificial intelligence - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Long-Term Stability of Y6-Based Organic Solar Cells: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8196175#long-term-stability-testing-of-y6-based-devices\]](https://www.benchchem.com/product/b8196175#long-term-stability-testing-of-y6-based-devices)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com